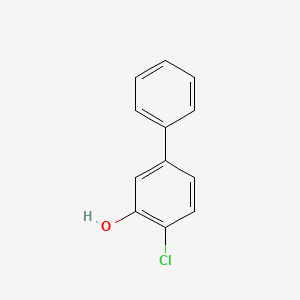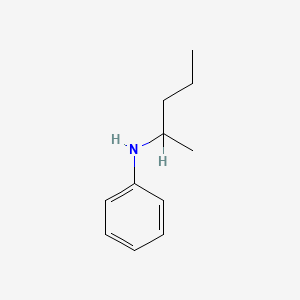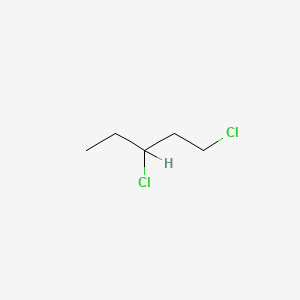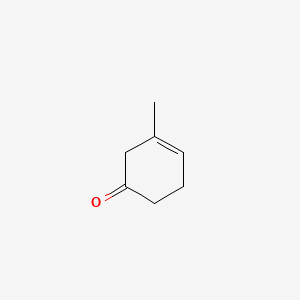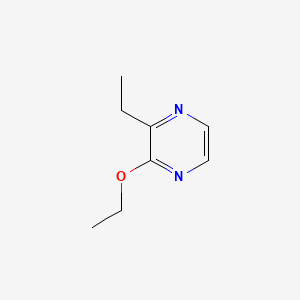![molecular formula C15H17NO4 B1348568 Malonate de diéthyle [cyano(phényl)méthyl] CAS No. 185067-05-4](/img/structure/B1348568.png)
Malonate de diéthyle [cyano(phényl)méthyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl [cyano(phenyl)methyl]malonate” is a chemical compound with the molecular formula C15H17NO4 . It is also known by other names such as “diethyl 2-[cyano(phenyl)methyl]propanedioate” and “Diethyl 2-(cyano(phenyl)methyl)malonate” among others .
Synthesis Analysis
The synthesis of malonic ester derivatives like “Diethyl [cyano(phenyl)methyl]malonate” typically involves a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .
Molecular Structure Analysis
The molecular weight of “Diethyl [cyano(phenyl)methyl]malonate” is 275.30 g/mol . The InChI representation of the molecule is InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 .
Chemical Reactions Analysis
As a derivative of diethyl malonate, “Diethyl [cyano(phenyl)methyl]malonate” can be combined with Urea under the action of a strong base to form a barbiturate .
Physical and Chemical Properties Analysis
The computed properties of “Diethyl [cyano(phenyl)methyl]malonate” include a molecular weight of 275.30 g/mol, XLogP3-AA of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 8, Exact Mass of 275.11575802 g/mol, Monoisotopic Mass of 275.11575802 g/mol, Topological Polar Surface Area of 76.4 Ų, Heavy Atom Count of 20, Formal Charge of 0, and Complexity of 361 .
Applications De Recherche Scientifique
Condensation de Knoevenagel
Le malonate de diéthyle [cyano(phényl)méthyl] est utilisé dans la condensation de Knoevenagel . Cette réaction implique la condensation de composés carbonés acides avec des aldéhydes pour donner des composés α,β-insaturés . La modification de Doebner, qui est possible en présence de groupes carboxyliques, comprend une décarboxylation induite par la pyridine .
Systèmes adhésifs durables performants et économes en énergie
Le malonate de diéthyle [cyano(phényl)méthyl] est utilisé dans la production de systèmes adhésifs durables performants et économes en énergie . Ces systèmes adhésifs sont à base de monomères et réactifs à 100 % . Ils constituent une alternative aux colles à bois traditionnelles à base de solvants ou aux adhésifs cyanoacrylates bicomposants .
Compatibilité environnementale
Les polymères de méthylène malonate, qui peuvent être dérivés du malonate de diéthyle [cyano(phényl)méthyl], semblent être compatibles sur le plan environnemental, biologique et/ou métabolique avec les organismes vivants . Ceci est mis en évidence par des articles de recherche clinique évalués par des pairs couvrant près de 20 ans .
Analyse HPLC
Le malonate de diéthyle [cyano(phényl)méthyl] peut être analysé par une méthode HPLC en phase inverse (RP) avec des conditions simples . La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique .
Synthèse d'acrylamides
Le malonate de diéthyle [cyano(phényl)méthyl] peut être utilisé dans la synthèse d'acrylamides via la condensation de Doebner-Knoevenagel .
Synthèse d'α-cyanoacrylates et d'α-cyanoacrylonitriles
Le malonate de diéthyle [cyano(phényl)méthyl] peut être utilisé dans la condensation de Knoevenagel catalysée par la phosphane pour la synthèse facile d'α-cyanoacrylates et d'α-cyanoacrylonitriles .
Mécanisme D'action
Target of Action
Diethyl [cyano(phenyl)methyl]malonate, a derivative of diethyl malonate, primarily targets the carbon alpha (directly adjacent) to both carbonyl groups . This compound is relatively acidic due to its α hydrogens being flanked by two carbonyl groups .
Mode of Action
The compound’s mode of action involves a series of reactions known as the Knoevenagel Condensation . Initially, an enol intermediate is formed, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination . A variation of the mechanism involves piperidine acting as an organocatalyst, with the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
The primary biochemical pathway affected by diethyl [cyano(phenyl)methyl]malonate is the Malonic Ester Synthesis . This pathway involves the alkylation of the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid .
Pharmacokinetics
It’s known that the compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a substituted acetic acid . This is achieved through a series of reactions, including the formation of an enol intermediate, reaction with an aldehyde, and subsequent base-induced elimination .
Action Environment
The action of diethyl [cyano(phenyl)methyl]malonate is influenced by environmental factors such as temperature and the presence of a strong base . The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol , suggesting that the compound’s action, efficacy, and stability may be influenced by the solvent used.
Safety and Hazards
The safety data sheet for diethyl malonate, a similar compound, indicates that it is a combustible liquid and causes serious eye irritation . It is also harmful to aquatic life . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .
Propriétés
IUPAC Name |
diethyl 2-[cyano(phenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)12(10-16)11-8-6-5-7-9-11/h5-9,12-13H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLUPJLUUEJLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C#N)C1=CC=CC=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349726 |
Source


|
| Record name | diethyl [cyano(phenyl)methyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185067-05-4 |
Source


|
| Record name | 1,3-Diethyl 2-(cyanophenylmethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185067-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl [cyano(phenyl)methyl]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

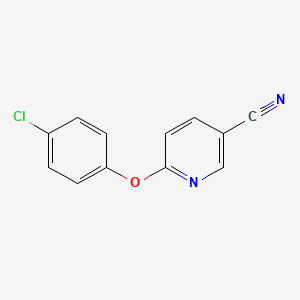
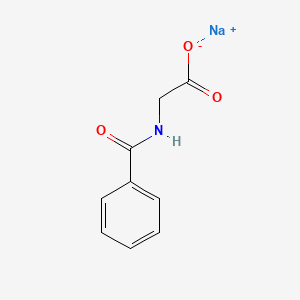
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

